molecular formula C14H17NO2 B6968719 Hept-6-ynyl 2-pyridin-3-ylacetate

Hept-6-ynyl 2-pyridin-3-ylacetate

Cat. No.: B6968719
M. Wt: 231.29 g/mol
InChI Key: SFOSNRKPTPLZKD-UHFFFAOYSA-N
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Description

Hept-6-ynyl 2-pyridin-3-ylacetate is an ester derivative of 2-(pyridin-3-yl)acetic acid, featuring a hept-6-ynyl alcohol moiety. The compound combines a pyridine ring at the 3-position with an acetic acid backbone esterified to a terminal alkyne-containing alkyl chain.

The pyridin-3-yl group is known to influence electronic properties and bioavailability, while the heptynyl chain introduces significant lipophilicity, which may enhance membrane permeability compared to shorter-chain esters.

Properties

IUPAC Name

hept-6-ynyl 2-pyridin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-3-4-5-6-10-17-14(16)11-13-8-7-9-15-12-13/h1,7-9,12H,3-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOSNRKPTPLZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCOC(=O)CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hept-6-ynyl 2-pyridin-3-ylacetate typically involves the esterification of 2-pyridin-3-ylacetic acid with hept-6-yn-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Hept-6-ynyl 2-pyridin-3-ylacetate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).

    Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Hept-6-ynyl 2-pyridin-3-ylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hept-6-ynyl 2-pyridin-3-ylacetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or ion channels. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Structure : Features a pyrimidine ring substituted with a thietanyloxy group and a thioether-linked ethyl acetate chain.
Key Differences :

  • Heterocycle : Pyrimidine (vs. pyridine in Hept-6-ynyl 2-pyridin-3-ylacetate) alters electronic and hydrogen-bonding properties.
  • Functional Groups : A thioether and thietanyloxy group enhance sulfur-mediated reactivity and metabolic stability but reduce lipophilicity compared to the alkyne chain in the target compound.
  • Ester Chain : Ethyl ester provides lower molecular weight (MW = 286.4 g/mol) and logP (~2.1) versus the heptynyl ester (estimated MW = 263.3 g/mol, logP ~3.5) .

Alkyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate

Structure: Contains a 2-pyridinyl group, cyano-ethenyl linker, and glycine alkyl ester. Key Differences:

  • Ester Chain : Shorter alkyl chains (e.g., methyl or ethyl) reduce lipophilicity, limiting membrane penetration compared to the heptynyl chain.
  • Applications : Primarily used in heterocyclic synthesis rather than as a bioactive scaffold .

Physicochemical and Toxicological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL) Acute Toxicity (GHS Category)
This compound C₁₄H₁₇NO₂ 263.3* ~3.5* ~0.1 (DMSO)* Not reported (Parent acid: Category 4 )
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ 286.4 2.1 0.5 (Methanol) Not reported
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.1 0.8 >10 (Water) Category 4 (Oral/Dermal/Inhalation)

*Estimated based on analogous structures.

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